![molecular formula C11H11NO2 B14285009 [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol CAS No. 138349-14-1](/img/structure/B14285009.png)
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol is a heterocyclic compound that features both a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol typically involves the reaction of 3-methylpyridine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of the aldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield an aldehyde or carboxylic acid, while reduction can yield an alcohol or amine.
Scientific Research Applications
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[5-(3-Methylpyridin-2-yl)furan-2-yl]carbaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
[5-(3-Methylpyridin-2-yl)furan-2-yl]amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
What sets [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol apart is its unique combination of a furan ring and a pyridine ring with an alcohol group. This combination provides distinct reactivity and potential for diverse applications in various fields .
Properties
| 138349-14-1 | |
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-6-12-11(8)10-5-4-9(7-13)14-10/h2-6,13H,7H2,1H3 |
InChI Key |
YOQIDPZPONFFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



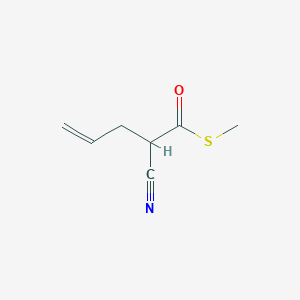
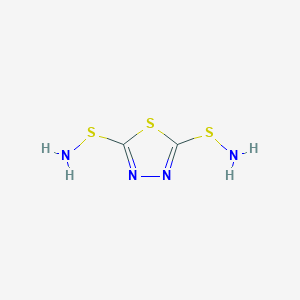

![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)

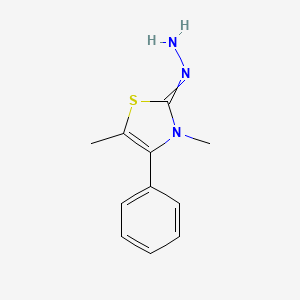
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)

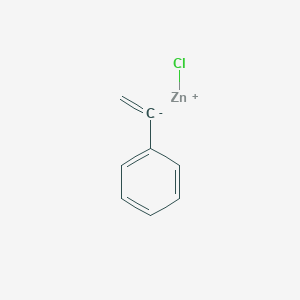
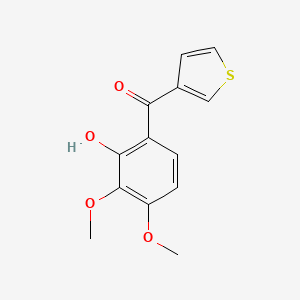
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
